2-Ethylhexyl bis(nonylphenyl) phosphite
Description
2-Ethylhexyl bis(nonylphenyl) phosphite (CAS 55062-09-4) is a phosphite ester featuring a 2-ethylhexyl group and two nonylphenyl substituents. Phosphite esters are widely used as secondary antioxidants and stabilizers in polymers due to their ability to scavenge peroxides and inhibit thermal degradation . The bulky nonylphenyl groups enhance steric hindrance, improving hydrolytic stability and compatibility with hydrophobic polymer matrices . Applications include stabilization of polyolefins, PVC, and engineering resins, where it mitigates discoloration and mechanical property loss during processing .
Properties
CAS No. |
55062-09-4 |
|---|---|
Molecular Formula |
C38H63O3P |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
2-ethylhexyl bis(9-phenylnonyl) phosphite |
InChI |
InChI=1S/C38H63O3P/c1-3-5-26-36(4-2)35-41-42(39-33-24-14-10-6-8-12-18-27-37-29-20-16-21-30-37)40-34-25-15-11-7-9-13-19-28-38-31-22-17-23-32-38/h16-17,20-23,29-32,36H,3-15,18-19,24-28,33-35H2,1-2H3 |
InChI Key |
QCYGUJBLAPOCBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(OCCCCCCCCCC1=CC=CC=C1)OCCCCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Phosphite esters vary in alkyl/aryl substituents, affecting their molecular weight, solubility, and efficacy. Below is a comparative analysis:
Table 1: Key Properties of 2-Ethylhexyl Bis(nonylphenyl) Phosphite and Analogues
Performance in Polymer Stabilization
- Thermal Stability: this compound outperforms smaller esters like triphenyl phosphite due to its bulky substituents, which delay oxidative degradation at temperatures exceeding 200°C . However, tris(nonylphenyl) phosphite (a triester) offers superior long-term stability in polycarbonates .
- Hydrolytic Resistance: The nonylphenyl groups in this compound reduce water absorption compared to aliphatic phosphites like bis(2-ethylhexyl) phenyl phosphite, but it is less stable than tris(nonylphenyl) phosphite .
- Synergistic Effects: When blended with hindered phenol antioxidants, this compound shows synergistic improvements in polypropylene UV resistance, similar to phenyl bis(4-nonylphenyl) phosphite .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-ethylhexyl bis(nonylphenyl) phosphite relevant to its handling in laboratory settings?
- Answer: The compound is a colorless, transparent oily liquid (viscosity ~10 mPa·s) with a molecular weight of 382.52 g/mol (C22H39O3P). It exhibits high lipophilicity (LogP = 7.76) and a polar surface area of 41.28 Ų, indicating moderate polarity. It is highly soluble in organic solvents like hexane and toluene, which facilitates its use in polymer formulations . Proper handling requires inert atmosphere storage to prevent hydrolysis, given its phosphite structure’s sensitivity to moisture.
Q. How can researchers synthesize this compound, and what purity validation methods are recommended?
- Answer: Synthesis typically involves reacting 2-ethylhexanol with bis(nonylphenyl) phosphorochloridite under anhydrous conditions, using a base (e.g., triethylamine) to scavenge HCl. Post-synthesis, purity can be validated via <sup>31</sup>P NMR (to confirm absence of phosphate byproducts) and HPLC-MS (to detect residual alcohols or nonylphenol impurities). Gas chromatography (GC) with flame ionization detection is suitable for quantifying unreacted precursors .
Q. What are the primary applications of this compound in polymer science?
- Answer: The compound acts as a secondary antioxidant and heat stabilizer in polymers such as PVC and elastomers. It scavenges peroxyl radicals and decomposes hydroperoxides, synergizing with primary phenolic antioxidants (e.g., hindered phenols) to enhance thermal stability. Its alkylaryl structure provides improved hydrolysis resistance compared to trialkyl phosphites .
Advanced Research Questions
Q. How can researchers evaluate the hydrolytic stability of this compound under accelerated aging conditions?
- Answer: Accelerated aging studies involve exposing the compound to controlled humidity (e.g., 85% RH) and elevated temperatures (60–80°C). Hydrolysis progress is monitored via <sup>31</sup>P NMR to detect phosphate formation or via colorimetric assays for released nonylphenol. Kinetic modeling (Arrhenius equation) can predict degradation rates under real-world conditions. Antioxidant efficacy post-hydrolysis is assessed using thermogravimetric analysis (TGA) and oxidative induction time (OIT) measurements .
Q. What analytical challenges arise in quantifying trace degradation products like nonylphenol, and how can they be addressed?
- Answer: Nonylphenol, a potential endocrine disruptor, is a hydrolysis byproduct. Detection at trace levels (ppb) requires sensitive methods such as LC-MS/MS with multiple reaction monitoring (MRM) or derivatization-GC-MS to enhance volatility. Solid-phase extraction (SPE) using C18 cartridges improves preconcentration. Matrix effects in polymer extracts necessitate isotope dilution or standard addition for accuracy .
Q. How does the molecular structure of this compound influence its radical-scavenging mechanism compared to tris(nonylphenyl) phosphite (TNPP)?
- Answer: The asymmetric structure (one 2-ethylhexyl and two nonylphenyl groups) enhances steric hindrance around the phosphorus center, slowing oxidation to phosphate. Unlike TNPP, which fully degrades to three nonylphenol molecules, the ethylhexyl group reduces environmental release of nonylphenol. Computational studies (DFT) reveal lower bond dissociation energy (BDE) for P–O bonds, favoring radical scavenging over chain-breaking mechanisms .
Q. What regulatory considerations apply to this compound due to its structural similarity to restricted phosphites like TNPP?
- Answer: Under EU REACH, TNPP is restricted if it contains ≥0.1% 4-nonylphenol (4-NP). While this compound is not explicitly regulated, researchers must monitor 4-NP content via GC-MS and ensure compliance with thresholds. Environmental risk assessments should include aquatic toxicity assays (e.g., Daphnia magna LC50) and biodegradability studies (OECD 301B) .
Methodological Guidance Table
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